molecular formula C10H17N3 B8433635 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine

2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine

Cat. No.: B8433635
M. Wt: 179.26 g/mol
InChI Key: JTMRNELAKPDUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-methyl-N'-(3-methylpyridin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C10H17N3/c1-9-5-3-7-12-10(9)13(2)8-4-6-11/h3,5,7H,4,6,8,11H2,1-2H3

InChI Key

JTMRNELAKPDUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C)CCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-2-bromopyridine (15 g), 1,3-diaminopropane (37.3 g) and pyridine (10 ml) was heated under reflux for 3 hr. After stripping, the residue was treated with 2N sodium hydroxide and the product extracted into chloroform. The extract was dried, stripped and the residue distilled at reduced pressure to give 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) bp 100° C., 0.09 mm Hg. (ii) Sodium hydride (1.11 g) was dissolved in DMSO (20 ml) at 70°-75° C. The solution was cooled and 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) in DMSO (10 ml) added at room temperature. Methyl iodide (6.56g) in DMSO (20 ml) was added dropwise maintaining the temperature at 20°-25° C. After a further 1 hr, water (100 ml) was added and the mixture extracted with chloroform. The chloroform extract was washed with 2N hydrochloric acid. The pH of the acid extract was raised to 9.5 and extracted with chloroform. The pH was raised further to 14 and again extracted with chloroform. After stripping the final extract, the residue was taken back up in water and the product extracted out again with ether. After drying (K2CO3), stripping the ether extract gave 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (4.46 g) as an oil which was used without further purification. (iii) 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (1.5 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one (1.46 g) were heated together under reflux in pyridine (10 ml) for 20 hr. The mixture was stripped and the residue triturated with water (pH adjusted to 7 with 6N hydrochloric acid) until a solid (2.1 g) was obtained. This was chromatographed (silica gel, 1-3% methanol/chloroform) and crystallised from acetone/water to give 2-[3-[N-methyl-N-(3-methylpyrid-2-yl)amino]-propylamino]-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one 1H2O, 0.48 g (22%) mp 83°-85° C.
Name
Sodium hydride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.56 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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